molecular formula C20H20N4O3S2 B2802676 N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide CAS No. 392295-74-8

N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide

Cat. No.: B2802676
CAS No.: 392295-74-8
M. Wt: 428.53
InChI Key: WITJUUIAYGDCCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups and structural features. It includes a benzamide moiety, a thiadiazole ring, and a methoxy group. These structural features suggest that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would contain aromatic rings (from the phenyl groups), a thiadiazole ring, an amide group, and a methoxy group .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structural features can undergo a variety of reactions. For example, the amide group could participate in hydrolysis or condensation reactions, and the aromatic rings could undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, functional groups, and the presence of any charged groups would influence its properties .

Scientific Research Applications

Synthesis and Photodynamic Therapy Application

The synthesis of new derivatives containing the 1,3,4-thiadiazole moiety, such as zinc phthalocyanines substituted with benzenesulfonamide derivative groups, has been explored for their photophysical and photochemical properties. These properties are significant for their application in photodynamic therapy (PDT) as Type II photosensitizers for cancer treatment. The high singlet oxygen quantum yield and good fluorescence properties of these compounds highlight their potential in effective PDT applications (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Activities

Compounds with the 1,3,4-thiadiazole core, including derivatives similar to N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide, have shown a broad spectrum of biological activities. Studies have demonstrated their utility as antimicrobial and antifungal agents. This is attributed to the structural attributes of the thiadiazole ring, which is known to contribute significantly to the therapeutic effects against various pathogens (Ameen & Qasir, 2017).

Anticancer Properties

Another significant application of 1,3,4-thiadiazole derivatives is their anticancer properties. Specific compounds synthesized from this core structure have demonstrated antiproliferative effects against cancer cell lines. This includes DNA protective abilities and strong antimicrobial activity, particularly against strains like S. epidermidis. The cytotoxicity exhibited by these compounds against cancer cell lines such as PC-3 and MDA-MB-231 further underscores their potential in cancer therapy (Gür et al., 2020).

Synthesis and Industrial Applications

Improvements in the synthesis of thiadiazole derivatives have also been documented, focusing on efficient methodologies suitable for industrial production. These advancements are not only pivotal for pharmaceutical applications but also for the development of intermediates used in the manufacture of cephalosporins, showcasing a broad applicability of thiadiazole derivatives in medicinal chemistry (Gao et al., 2008).

Mechanism of Action

The mechanism of action of this compound is not clear without more information. If it has biological activity, it could interact with various enzymes or receptors in the body, but this would need to be determined experimentally .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as any biological activity it might have. It could potentially be of interest in fields such as medicinal chemistry, materials science, or chemical biology .

Properties

IUPAC Name

N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2/c1-12-4-9-16(13(2)10-12)21-17(25)11-28-20-24-23-19(29-20)22-18(26)14-5-7-15(27-3)8-6-14/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITJUUIAYGDCCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.